

Spectroscopic Profile of 5-Amino-3-(3-bromophenyl)isoxazole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Amino-3-(3-bromophenyl)isoxazole
Cat. No.:	B038194

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data expected for the characterization of **5-Amino-3-(3-bromophenyl)isoxazole**. While a complete experimental dataset for this specific molecule is not publicly available, this document compiles and presents representative spectroscopic data from closely related structural analogs. The methodologies and expected spectral features are detailed to assist researchers in the identification and characterization of this and similar compounds.

The molecular formula for **5-Amino-3-(3-bromophenyl)isoxazole** is C₉H₇BrN₂O, with a molecular weight of 239.07 g/mol .^[1] This information is fundamental for the interpretation of mass spectrometry data.

Data Presentation

The following tables summarize key spectroscopic data derived from compounds with high structural similarity to **5-Amino-3-(3-bromophenyl)isoxazole**. This data serves as a reference for predicting the spectral characteristics of the target compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data of Analogous Isoxazole Derivatives

Compound	Technique	Solvent	Chemical Shifts (δ ppm)
5-(3-bromophenyl)-3-phenylisoxazole	^1H NMR (400 MHz)	CDCl_3	7.98 (t, $J = 1.8$ Hz, 1H, ArH), 7.88–7.84 (m, 2H, ArH), 7.78–7.76 (m, 1H, ArH), 7.59–7.57 (m, 1H, ArH), 7.51–7.46 (m, 3H, ArH), 7.36 (t, $J = 7.9$ Hz, 1H, ArH), 6.85 (s, 1H, isoxazole-H). [2]
^{13}C NMR (100 MHz)		CDCl_3	168.7, 163.0, 133.0, 130.5, 130.1, 129.2, 128.9, 128.7, 128.7, 126.7, 124.3, 123.0, 98.2. [2]
3,5-Diamino-4-(3'-bromophenylazo)isoxazole	^1H NMR (500 MHz)	DMSO-d_6	7.81(d, 1H), 7.72 (dd, 1H), 7.58(dd, 1H), 7.20(d, 1H), 6.45(s, 2H, D_2O exchangeable), 8.51(s, 2H, D_2O exchangeable). [3]
^{13}C NMR (500 MHz)		DMSO-d_6	102.52, 117.41, 127.71, 128.12, 131.0, 131.6, 131.9, 150.21, 158.9. [3]

Table 2: Infrared (IR) Spectroscopy Data of Analogous Isoxazole Derivatives

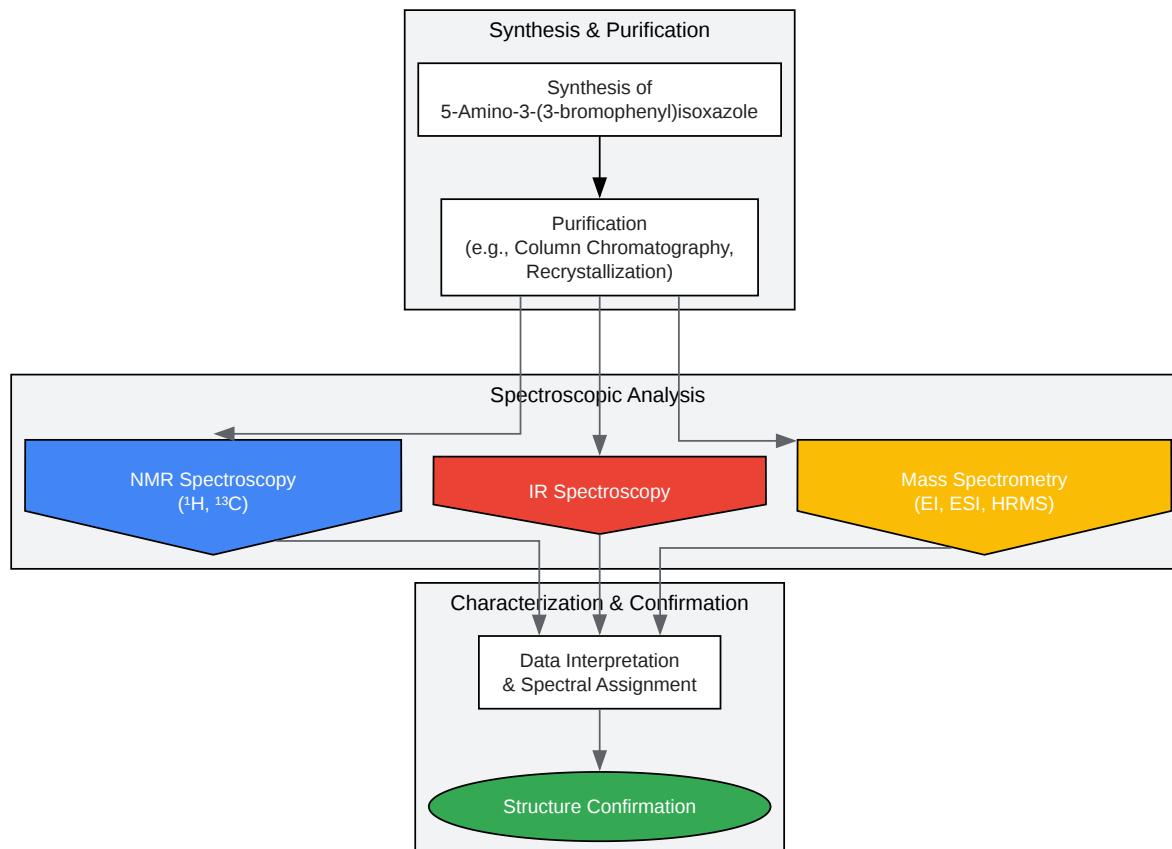
Compound	Technique	Key Absorptions (ν cm $^{-1}$)
3,5-Diamino-4-(3'-bromophenylazo) isoxazole	KBr	3397, 3234 (NH $_2$), 1618 (C=C), 1469(N=N), 624(C-Br).[3]
5-amino-3-phenylisoxazole-4-carbonitrile derivatives	KBr	Typically show peaks for N-H stretching around 3500-3300 cm $^{-1}$, C≡N stretching near 2220 cm $^{-1}$, and C=N stretching around 1615 cm $^{-1}$.[4]

Table 3: Mass Spectrometry (MS) Data of Analogous Isoxazole Derivatives

Compound	Technique	[M+H] $^+$ or [M+1] $^+$ (m/z)
5-(3-Bromophenyl)-3-(quinolin-2-yl)isoxazole	HRMS (ESI)	Calculated for C ₁₈ H ₁₂ BrN ₂ O $^+$: 351.0133; Found: 351.0139.[5]
3,5-Diamino-4-(3'-bromophenylazo) isoxazole	MS (EI)	[M+1] $^+$ and [M+1+2] $^+$ observed at 283.96 and 284.96, respectively, showing the isotopic pattern for bromine.[3]

Experimental Protocols

The characterization of novel isoxazole derivatives typically involves a suite of spectroscopic techniques. The general procedures outlined below are based on methodologies reported for the synthesis and analysis of similar compounds.


Nuclear Magnetic Resonance (NMR) Spectroscopy 1 H and 13 C NMR spectra are commonly recorded on spectrometers operating at frequencies of 400 or 500 MHz for proton and 100 or 125 MHz for carbon, respectively.[4][5] Deuterated chloroform (CDCl $_3$) or dimethyl sulfoxide (DMSO-d $_6$) are frequently used as solvents, with tetramethylsilane (TMS) serving as the internal standard.

Infrared (IR) Spectroscopy FT-IR spectra are typically collected using a spectrometer such as a Bruker Tensor-27.[4] Samples are often prepared as potassium bromide (KBr) pellets to obtain the spectrum of the solid material.[3]

Mass Spectrometry (MS) Mass spectra can be obtained using various techniques, including Electrospray Ionization (ESI) or Electron Impact (EI).[6] High-Resolution Mass Spectrometry (HRMS) is often employed to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement. For brominated compounds, the characteristic isotopic pattern of bromine ($[^{79}\text{Br}]$ and $[^{81}\text{Br}]$) is a key diagnostic feature in the mass spectrum.[3]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like **5-Amino-3-(3-bromophenyl)isoxazole**.

[Click to download full resolution via product page](#)

General workflow for synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. rsc.org [rsc.org]
- 3. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 4. ajrcps.com [ajrcps.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Amino-3-(3-bromophenyl)isoxazole: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038194#spectroscopic-data-for-5-amino-3-3-bromophenyl-isoxazole-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com